5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride CAS number
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride CAS number
An In-Depth Technical Guide to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not publicly documented, this guide synthesizes information from closely related analogs to project its physicochemical properties, potential synthetic routes, reactivity, and applications. The document is intended to serve as a foundational resource for researchers exploring the utility of this and similar chemical scaffolds.
Introduction and Significance
The convergence of isoxazole and furan rings in a single molecular entity presents a unique scaffold for the development of novel therapeutic agents. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Similarly, the furan ring serves as a versatile linker and can be functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties. The addition of a reactive sulfonyl chloride group at the 2-position of the furan ring transforms the molecule into a valuable intermediate for the synthesis of a diverse array of sulfonamides and other derivatives.
This guide will delve into the projected characteristics and synthetic pathways for 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride, drawing upon the established chemistry of its constituent parts and analogous compounds.
Physicochemical Properties (Projected)
Based on data from analogous structures such as 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride and 5-[5-(trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride, the following properties can be projected for 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride.[1][2]
| Property | Projected Value/Description | Source Analogs |
| Molecular Formula | C8H6ClNO4S | |
| Molecular Weight | ~247.66 g/mol | |
| Appearance | Likely a white to light-yellow solid or crystalline material. | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, acetone, and THF, with limited solubility in water. | [2] |
| Reactivity | The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles. | [2] |
| Stability | Should be handled in a moisture-free environment to prevent hydrolysis of the sulfonyl chloride group. |
Potential Synthetic Pathways
While a specific, documented synthesis for 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride is not available, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and published syntheses of similar compounds.[3][4][5]
The overall strategy would likely involve the synthesis of the core 5-(3-methyl-5-isoxazolyl)-2-furan structure, followed by sulfonyl chlorination.
Synthesis of the 5-(3-methyl-5-isoxazolyl)-2-furan Scaffold
A potential approach to construct the core heterocyclic system is through a cycloaddition reaction.
Caption: Proposed synthesis of the core scaffold.
Causality Behind Experimental Choices:
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[1][6]-Dipolar Cycloaddition: This is a classic and efficient method for constructing the isoxazole ring. The reaction between an alkyne (propargyl alcohol) and a nitrile oxide (generated in situ from an oxime) provides a direct route to the desired substituted isoxazole.
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Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between sp-hybridized (alkynyl) and sp2-hybridized (aryl or heteroaryl) carbons. It is an ideal choice for coupling the synthesized 3-methyl-5-(ethynyl)isoxazole with a halogenated furan.
Sulfonyl Chlorination of the Furan Ring
Once the 5-(3-methyl-5-isoxazolyl)-2-furan is obtained, the final step is the introduction of the sulfonyl chloride group.
Caption: Introduction of the sulfonyl chloride group.
Causality Behind Experimental Choices:
-
Electrophilic Aromatic Substitution: The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. Chlorosulfonic acid is a potent electrophile that can directly introduce the sulfonyl chloride moiety onto the furan ring, typically at the 2-position, which is the most activated site.
Reactivity and Potential Applications
The primary site of reactivity in 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride is the sulfonyl chloride group. This functional group is a strong electrophile and will readily react with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other derivatives.
Caption: Key reactions of the sulfonyl chloride group.
This reactivity makes 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride a valuable building block in drug discovery. The resulting sulfonamides are a common feature in many biologically active molecules, including antibiotics, diuretics, and anticancer agents.[7] The isoxazolyl-furan scaffold itself has been explored for various therapeutic applications.[4][8][9]
Potential Therapeutic Targets:
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Enzyme Inhibition: The sulfonamide derivatives can act as inhibitors of various enzymes, such as carbonic anhydrases and kinases.
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Receptor Modulation: The overall molecular structure can be tailored to interact with specific cellular receptors.
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Antimicrobial Agents: Heterocyclic compounds containing furan and isoxazole rings have shown promise as antibacterial and antifungal agents.[10]
Safety and Handling
Based on the safety data for analogous sulfonyl chlorides, 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride should be handled with care.
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Hazard Class: Likely classified as corrosive and may cause severe skin burns and eye damage.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture. The sulfonyl chloride group is susceptible to hydrolysis.
Conclusion
5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. This guide provides a projected yet scientifically grounded framework for its properties, synthesis, and applications, based on the established chemistry of closely related structures. Further experimental validation is necessary to confirm these projections and fully unlock the potential of this versatile heterocyclic scaffold.
References
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